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Compound of Interest

Compound Name: Artonin E

Cat. No.: B1667623

Abstract: Artonin E, a prenylated flavonoid predominantly isolated from plants of the
Artocarpus genus, has garnered significant scientific interest due to its diverse and potent
biological activities.[1] Possessing a unique chemical scaffold, Artonin E has demonstrated
significant anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document
provides an in-depth technical overview of the structure-activity relationships (SAR) of Artonin
E. It synthesizes quantitative data from numerous studies, details the experimental protocols
used for its evaluation, and visualizes the complex biological pathways it modulates. The aim is
to furnish researchers and drug development professionals with a comprehensive resource to
facilitate further investigation and potential therapeutic application of Artonin E and its analogs.

Chapter 1: Anticancer Activity and Mechanisms of
Action

Artonin E exhibits potent cytotoxic and anti-proliferative effects across a wide range of cancer
cell lines, including colon, breast, ovarian, and leukemia.[3][4] Its primary mechanisms of action
involve the induction of apoptosis (programmed cell death) and arrest of the cell cycle,
mediated through the modulation of key signaling pathways.

Cytotoxicity Profile

The efficacy of Artonin E varies across different cancer cell types, as demonstrated by its half-
maximal inhibitory concentration (IC50) values. These values, collated from multiple studies,
underscore its potential as a broad-spectrum anticancer agent.
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Treatment
. Cancer IC50 .
Cell Line IC50 (pM) Duration Reference
Type (ng/mL)
(hours)
MCF-7 Breast (ER+) 3.8-6.9 24 -72
Breast (Triple
MDA-MB-231 _ 9.8-14.3 24 -72
Negative)
LoVo Colon 11.73+£1.99 24
HCT116 Colon 3.25+0.24 24
SKOV-3 (2D)  Ovarian 6.0+0.8 72
SKOV-3 (3D) Ovarian 25.0+0.8 72
Murine
P-388 _ 1.56
Leukemia

Note: Conversion from pg/mL to uM requires the molecular weight of Artonin E (436.5 g/mol ).
Some studies report values in only one unit.

Induction of Apoptosis

Artonin E triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death
receptor) pathways. A key initiating event is the increased production of reactive oxygen
species (ROS) within the cancer cells. This oxidative stress leads to the depolarization of the
mitochondrial membrane, releasing cytochrome c into the cytoplasm.

This cascade activates initiator caspases, such as caspase-9 (intrinsic) and caspase-8
(extrinsic), which in turn activate executioner caspases like caspase-3 and caspase-7. The
activation of these caspases is confirmed by the cleavage of downstream targets like poly
(ADP-ribose) polymerase (PARP). Furthermore, Artonin E modulates the Bcl-2 family of
proteins, promoting apoptosis by upregulating the pro-apoptotic protein Bax and
downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.
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Diagram 1: Artonin E's mechanism for inducing apoptosis in cancer cells.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://www.benchchem.com/product/b1667623?utm_src=pdf-body-img
https://www.benchchem.com/product/b1667623?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667623?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exp!oratpry

Check Availability & Pricing

Cell Cycle Arrest & Signaling Pathway Modulation

Artonin E effectively halts cancer cell proliferation by inducing cell cycle arrest. In MCF-7
breast cancer cells, it causes an arrest at the G1 phase, preventing cells from entering the DNA
synthesis (S) phase. This is associated with the upregulation of the cell cycle regulatory protein
p21. In other cancer types, such as triple-negative breast cancer, a G2/M phase arrest has
been observed.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial for cell
survival and proliferation, is another key target. Artonin E treatment leads to the
phosphorylation and activation of p38 and JNK, while differentially affecting ERK1/2, ultimately
steering the cellular response towards apoptosis.
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Diagram 2: Modulation of cell cycle and MAPK signaling by Artonin E.

Chapter 2: Structure-Activity Relationship Insights
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While comprehensive SAR studies involving a large library of Artonin E analogs are limited,
preliminary data from the modification of its core structure provide valuable insights. The
flavonoid backbone, particularly the hydroxyl (-OH) and prenyl groups, are critical for its
bioactivity.

A study involving the synthesis of Artonin E acetate, where hydroxyl groups are converted to
ester groups, demonstrated a significant impact on cytotoxic activity against P-388 murine
leukemia cells.

IC50 (pg/mL) vs P-

Compound Modification Reference
388 cells
Artonin E Parent Compound 0.06 - 1.56
_ Esterification of -OH
Artonin E Acetate 2.79
groups

The data suggests that the free hydroxyl groups on the Artonin E scaffold are crucial for its
potent anticancer activity. The acetylation of these groups leads to a notable decrease in
cytotoxicity (a higher IC50 value). This highlights the importance of these hydrogen-bonding
donor/acceptor sites for target interaction. The prenyl groups are generally understood to
enhance lipophilicity, which can improve cell membrane permeability.
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Diagram 3: Conceptual structure-activity relationship of Artonin E.

Chapter 3: Other Biological Activities
Antimicrobial Activity

Artonin E has demonstrated activity against various pathogenic microbes. Its effectiveness is
attributed to its ability to disrupt bacterial cell membranes and inhibit essential cellular

processes.
Organism Gram Type Activity Noted Reference
Escherichia coli Gram-Negative Active
Bacillus subtilis Gram-Positive Active
Staphylococcus N )
Gram-Positive Active
aureus

Studies on the related compound Artonin | show that it can inhibit bacterial efflux pumps and
induce depolarization of the cell membrane, suggesting a potential mechanism for Artonin E
as well. This action can also reverse multidrug resistance and potentiate the effects of other

antibiotics.

Anti-inflammatory Activity

Flavonoids from Artocarpus species are known for their anti-inflammatory properties. While
specific data on Artonin E is sparse, related compounds have been shown to suppress T-cell
proliferation and inhibit the production of pro-inflammatory cytokines like TNF-a and IFN-y. The
mechanism often involves the inhibition of key inflammatory enzymes such as cyclooxygenase
(COX) and lipoxygenase (LOX).

Chapter 4: Experimental Methodologies

The biological activities of Artonin E have been characterized using a range of standard in
vitro assays. The following are detailed protocols for key experiments.

Cell Viability and Cytotoxicity Assay (MTT)
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This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

» Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow
tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a
purple formazan product. The amount of formazan produced is proportional to the number of
viable cells.

e Protocol:

o Cell Seeding: Cancer cells (e.g., LoVo, HCT116) are seeded into 96-well plates at a
specific density (e.g., 6,000-7,000 cells/well) and allowed to adhere overnight.

o Treatment: Cells are treated with various concentrations of Artonin E (e.g., 1 to 30 pg/mL)
and a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

o MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g.,
0.5 mg/mL) is added to each well. The plate is incubated for 2-4 hours at 37°C.

o Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve
the formazan crystals.

o Data Acquisition: The absorbance is measured using a microplate reader at a wavelength
of 570 nm.

o Analysis: Cell viability is expressed as a percentage relative to the control group, and the
IC50 value is calculated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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